molecular formula C11H14N2O B1428667 (5R,6S)-5-Amino-6-phenylpiperidin-2-one CAS No. 61298-37-1

(5R,6S)-5-Amino-6-phenylpiperidin-2-one

Cat. No. B1428667
CAS RN: 61298-37-1
M. Wt: 190.24 g/mol
InChI Key: BKFJIBKJLGSOGY-KOLCDFICSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the compound’s reactivity and the types of chemical reactions it undergoes. Factors influencing these reactions, such as temperature, pressure, and pH, might also be discussed.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties (such as melting point, boiling point, solubility, and color) and chemical properties (such as acidity/basicity, reactivity, and stability).


Scientific Research Applications

Chemical and Physicochemical Studies on Peptides

The research into the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has provided significant insights into peptide synthesis and the analysis of peptide secondary structure and dynamics. TOAC, as a rigid cyclic molecule, has facilitated studies using a variety of spectroscopic techniques, including EPR, NMR, and X-ray crystallography, to investigate peptide interactions with membranes and other biomolecules (Schreier et al., 2012).

Neurochemical Research with Amino Acid Derivatives

Studies using α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and tryptophan analog, have provided valuable insights into the brain's serotonergic system. This research has highlighted the potential of α-MTrp as a tracer for studying brain serotonin synthesis rates, offering a novel approach to understanding neuropsychiatric disorders (Diksic & Young, 2001).

Aptamer Research for Bioanalytical Applications

Aptamers, including those derived from amino acids and peptides, have emerged as powerful tools in biosensing, diagnostics, and therapeutics. Their high specificity and stability under various conditions make them ideal for a wide range of applications, illustrating the potential of amino acid derivatives in developing advanced bioanalytical tools (Iliuk et al., 2011).

Metabolic Studies on Amino Acids

Research into the metabolism of amino acids, such as the transformation of racemic mixtures of formyltetrahydrofolate, has shed light on their bioactivity and metabolic pathways in human subjects. These studies are essential for understanding the nutritional and therapeutic roles of amino acids and their derivatives (Baggott et al., 2001).

Safety And Hazards

This involves the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

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Please consult a reliable source or a subject matter expert for accurate information on “(5R,6S)-5-Amino-6-phenylpiperidin-2-one”.


properties

IUPAC Name

(5R,6S)-5-amino-6-phenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7,12H2,(H,13,14)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFJIBKJLGSOGY-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730950
Record name (5R,6S)-5-Amino-6-phenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,6S)-5-Amino-6-phenylpiperidin-2-one

CAS RN

61298-37-1
Record name (5R,6S)-5-Amino-6-phenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(5R,6S)-5-amino-6-phenylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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